3,5-Dibromo-1H-indazol-7-amine
Übersicht
Beschreibung
3,5-Dibromo-1H-indazol-7-amine: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of two bromine atoms at positions 3 and 5, and an amine group at position 7 on the indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1H-indazol-7-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the following steps:
Bromination: 1H-indazole is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane to introduce bromine atoms at positions 3 and 5.
Amination: The dibromo-indazole is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at position 7.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,5-Dibromo-1H-indazol-7-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atoms or modify the amine group.
Substitution: The bromine atoms at positions 3 and 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized forms of the indazole ring.
Reduction Products: De-brominated or modified amine derivatives.
Substitution Products: Indazole derivatives with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dibromo-1H-indazol-7-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indazole derivatives and other heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-1H-indazol-7-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the amine group play crucial roles in its binding affinity and specificity. The compound may inhibit or modulate the activity of specific enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indazole: The parent compound without any substitutions.
3-Bromo-1H-indazole: A mono-brominated derivative.
5-Bromo-1H-indazole: Another mono-brominated derivative.
3,5-Dichloro-1H-indazol-7-amine: A similar compound with chlorine atoms instead of bromine.
Uniqueness: 3,5-Dibromo-1H-indazol-7-amine is unique due to the presence of two bromine atoms and an amine group, which confer distinct chemical reactivity and biological activity
Biologische Aktivität
3,5-Dibromo-1H-indazol-7-amine is a synthetic compound belonging to the indazole family, characterized by its unique structure that includes two bromine atoms and an amine group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure:
- Molecular Formula: CHBrN
- CAS Number: 316810-94-3
Synthesis:
The synthesis of this compound typically involves:
- Bromination: 1H-indazole is brominated using bromine in solvents like acetic acid or dichloromethane.
- Amination: The dibromo intermediate undergoes nucleophilic substitution with ammonia or an amine to introduce the amine group at position 7.
Anticancer Properties
Research indicates that indazole derivatives, including this compound, exhibit significant anticancer activity. A study focused on various indazole derivatives showed that compounds with similar structures inhibited the growth of several cancer cell lines:
Cell Line | IC (µM) |
---|---|
A549 (Lung) | 5.15 |
K562 (Leukemia) | 33.2 |
PC-3 (Prostate) | 25.3 |
Hep-G2 (Liver) | 77.4 |
The compound was noted for its ability to induce apoptosis and affect cell cycle progression through modulation of the Bcl2 family and the p53/MDM2 pathway .
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral activity, particularly against HIV. Its structural features allow it to interact with viral proteins, potentially inhibiting replication . This positions it as a candidate for further development in antiviral therapies.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication.
- Receptor Modulation: It can modulate receptor activities which are crucial for cellular signaling pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
Compound | Characteristics |
---|---|
1H-Indazole | Parent compound without substitutions |
3-Bromo-1H-indazole | Mono-brominated derivative |
5-Bromo-1H-indazole | Another mono-brominated derivative |
3,5-Dichloro-1H-indazol-7-amine | Chlorinated variant with different reactivity |
The presence of two bromine atoms and an amine group in this compound confers distinct chemical reactivity and biological activity compared to these analogs.
Case Studies and Research Findings
Several studies have highlighted the potential of indazole derivatives in drug development:
- Antitumor Activity Study: Indazole derivatives were evaluated against human cancer cell lines using MTT assays. The results indicated promising IC values suggesting effective inhibition of cancer cell proliferation .
- Antiviral Research: Investigations into the inhibition of HIV replication demonstrated that certain indazole derivatives could serve as effective capsid inhibitors .
Eigenschaften
IUPAC Name |
3,5-dibromo-2H-indazol-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3/c8-3-1-4-6(5(10)2-3)11-12-7(4)9/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQPCHDWYQUGBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)Br)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.